![molecular formula C9H9BrN2O B2690056 2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- CAS No. 127920-64-3](/img/structure/B2690056.png)
2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro-
Overview
Description
2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- (hereafter referred to as 2(1H)-QAB) is a heterocyclic compound that belongs to the quinolinone family. It is a white crystalline solid with a molecular formula of C9H7BrN2O and a molecular weight of 225.07 g/mol. 2(1H)-QAB is an important intermediate in the synthesis of a variety of drugs, including anti-inflammatory drugs, antibiotics, and anti-cancer drugs. It is also used in the production of dyes and plastics.
Scientific Research Applications
Synthesis and Reactivity
Metal-Free Cross-Dehydrogenative Coupling : Gupta et al. (2017) developed a method for synthesizing 3-aminoquinoxalinones through a metal-free cross-dehydrogenative coupling, showcasing the versatility of quinolinone derivatives in forming C-N bonds under ambient conditions. This process is significant for the practical access to pharmaceutically active derivatives, highlighting the chemical reactivity and application potential of such compounds in synthesis and drug development (Gupta, Deshmukh, & Jain, 2017).
Tandem Reduction-Addition-Elimination Reaction : Bunce and Nammalwar (2010) reported an efficient synthesis approach for 4(1H)-quinolinones, demonstrating their significance in drug chemistry due to their broad spectrum of biological activities. The study underlines the importance of these compounds as attractive targets for synthesis, given their relevance in pharmacology and material science (Bunce & Nammalwar, 2010).
Fluorescence Derivatization and Analytical Applications
- Fluorescence Derivatization for Carboxylic Acids : Yamaguchi et al. (1985) found that 3-bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone serves as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This application underscores the analytical utility of quinolinone derivatives in enhancing detection sensitivities for various organic compounds, facilitating advancements in analytical methodologies (Yamaguchi, Hara, Matsunaga, Nakamura, & Ohkura, 1985).
Pharmacological Activity
- Gastric Antiulcer Agents : Uchida et al. (1985) synthesized a series of N-acyl amino acid analogues of 2(1H)-quinolinone, testing them for antiulcer activity against acetic acid-induced gastric ulcers in rats. Their findings contribute to the understanding of structure-activity relationships, offering insights into the development of new therapeutic agents based on quinolinone scaffolds (Uchida, Tabusa, Komatsu, Morita, Kanbe, & Nakagawa, 1985).
Solid-Phase Synthesis for Drug Discovery
- Solid-Phase Synthesis of Quinolinone Library : Kwak et al. (2015) demonstrated the preparation of a quinolinone library via solid-phase synthesis, targeting compounds with potential antibacterial, anticancer, and antiviral properties. The study illustrates the utility of quinolinone derivatives in high-throughput synthesis and screening for drug discovery, emphasizing their role in identifying new therapeutic molecules (Kwak, Kim, Lee, You, Kim, & Ko, 2015).
properties
IUPAC Name |
3-amino-6-bromo-3,4-dihydro-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-3,7H,4,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFLTSKJUDRAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=C1C=C(C=C2)Br)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 3-amino-6-bromo-3,4-dihydro- |
Synthesis routes and methods
Procedure details
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